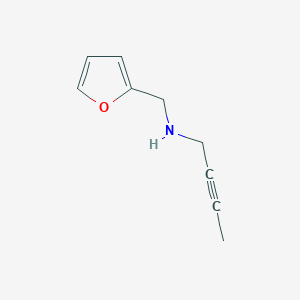
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate
Overview
Description
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, also known as 3-fluorobenzyl 4-piperidinecarboxylate, is an organic compound with the molecular formula C14H17FN2O2. It is a colorless to yellowish-brown solid that is soluble in water and organic solvents. It is a structural analog of the naturally occurring neurotransmitter dopamine and is used in scientific research as a tool to study the effects of dopamine on the central nervous system.
Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
The compound CERC‐301, closely related to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, demonstrates significant preclinical pharmacological potential. It is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. Its high binding affinity to GluN2B and specificity with minimal off-target activity were noted. The study suggests its potential for clinical trials in major depressive disorder, indicating an extensive application in neuropsychiatric treatment development (Garner et al., 2015).
Synthetic Methodologies
Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has revealed methodologies for preparing biologically active compounds. These synthetic routes offer ways to generate compounds with a chiral 3-benzylpiperidine backbone, demonstrating the chemical versatility and potential utility in drug synthesis and development (Wang et al., 2018).
Molecular Dynamic Simulation Studies
Investigations into the corrosion inhibition properties of piperidine derivatives on iron have employed quantum chemical calculations and molecular dynamics simulations. This research exemplifies the application of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate-related compounds in materials science, particularly in corrosion protection (Kaya et al., 2016).
Biological Evaluation for In Vivo Studies
Analog compounds of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, such as 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, have been synthesized and evaluated for their potential in in vivo studies of acetylcholinesterase. These studies highlight the investigative efforts into therapeutic applications, specifically in neurodegenerative diseases (Lee et al., 2000).
Hydrolysis-Mediated Clearance in Pharmacokinetics
Research on novel anaplastic lymphoma kinase inhibitors, including those structurally similar to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, has delved into the impact of hydrolysis-mediated clearance on pharmacokinetics. This work is crucial for understanding the metabolic fate and optimizing the therapeutic index of potential drugs (Teffera et al., 2013).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, changes in pH and temperature can affect the compound’s stability and its interactions with its targets. Similarly, the presence of other molecules can influence its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDVRSAZKXOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382423 | |
| Record name | Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate | |
CAS RN |
383146-94-9 | |
| Record name | Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B1608051.png)










![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)

